Solubility Profile & Thermodynamic Characterization of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
This guide serves as a comprehensive technical manual for the solubility profiling and thermodynamic characterization of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide (CAS 808743-24-0). It is designed for researchers in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical manual for the solubility profiling and thermodynamic characterization of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide (CAS 808743-24-0). It is designed for researchers in process chemistry, crystallization engineering, and dye synthesis who require a rigorous framework for determining, analyzing, and applying solubility data for this specific tetrasubstituted benzene derivative.
Executive Summary
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide (C₉H₁₀N₂O₄) represents a critical intermediate in the synthesis of azo dyes and potentially bioactive pharmacophores. Its solubility profile is governed by a complex interplay of intramolecular hydrogen bonding (between the amide proton and the ortho-nitro oxygen) and intermolecular interactions (facilitated by the para-hydroxyl group).
Understanding the solubility of this compound in organic solvents is essential for:
Purification: Designing efficient recrystallization processes to remove isomers (e.g., 3-nitro or non-methylated analogs).
Solid-State Control: Managing polymorphism and crystal habit during isolation.
This guide provides the experimental protocols, thermodynamic models, and theoretical predictions necessary to establish a definitive solubility profile.
Molecular Architecture & Solubility Theory
To predict and interpret the solubility behavior of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide, one must analyze its structural electronic environment.
Structural Analysis
The molecule features a central benzene ring with four substituents:
Acetamide (-NHCOCH₃) at C1: The primary solvatochromic site.
Methyl (-CH₃) at C2: Provides steric bulk, twisting the amide bond out of planarity relative to the ring, potentially reducing crystal lattice energy (increasing solubility) compared to non-methylated analogs.
Hydroxyl (-OH) at C4: A strong hydrogen bond donor/acceptor, enhancing solubility in polar protic solvents (alcohols).
Nitro (-NO₂) at C6: A strong electron-withdrawing group.
The Ortho-Effect & Intramolecular Hydrogen Bonding
Unlike its para-nitro isomers, the ortho-nitro placement at C6 creates a specific solubility anomaly:
Mechanism: The amide hydrogen (N-H) forms a stable intramolecular hydrogen bond with the nitro group's oxygen.[1]
Consequence: This "locks" the molecule into a pseudo-ring structure, reducing the availability of the amide hydrogen to interact with solvent molecules.
Solubility Impact: This typically decreases solubility in polar protic solvents (like water or methanol) compared to the 4-nitro isomer, while potentially increasing solubility in non-polar or aprotic solvents (like toluene or chloroform) by masking the polar N-H bond.
Experimental Protocol: Laser Dynamic Monitoring
The most accurate method for determining the solubility of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide is the Laser Dynamic Monitoring Technique . This method eliminates the errors associated with gravimetric sampling (e.g., filter clogging, temperature drops).
Materials & Apparatus
Solute: N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide (Purity >99% by HPLC).
Apparatus: Jacketed glass vessel (50 mL), Laser transmissometer, Digital thermometer (±0.01 K), Magnetic stirrer.
Step-by-Step Methodology
Preparation: Add a known mass (
) of solvent to the jacketed vessel. Maintain temperature at (e.g., 278.15 K) using a circulating water bath.
Addition: Add an excess amount of solute to ensure a saturated suspension.
Equilibration: Stir continuously until the laser transmission intensity stabilizes (indicating constant turbidity).
Dissolution Point Detection:
Slowly increase the temperature at a rate of 2 K/h.
Monitor the laser intensity.
The Point of Disappearance: Record the temperature (
) at which the laser intensity reaches the maximum (baseline of pure solvent), indicating complete dissolution.
Iteration: Repeat by adding more solute to the same solution and finding the new
for the higher concentration.
Replication: Perform each measurement in triplicate.
Workflow Visualization
Caption: Laser dynamic solubility measurement workflow for determining the saturation temperature (
) at varying mole fractions.
Thermodynamic Modeling & Data Analysis
To translate experimental data into actionable process parameters, the solubility data must be correlated using thermodynamic models.
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
) with temperature () for acetanilide derivatives.
: Mole fraction solubility.
: Absolute temperature (K).
: Empirical parameters derived from regression analysis.
Utility: Excellent for interpolation within the measured temperature range.
van't Hoff Analysis (Dissolution Thermodynamics)
To understand the driving forces (Enthalpy vs. Entropy), use the van't Hoff equation:
: Standard molar enthalpy of dissolution.
: Standard molar entropy of dissolution.
: Gas constant (8.314 J·mol⁻¹·K⁻¹).
Interpretation Guide:
Positive
: Endothermic dissolution (Solubility increases with T). Typical for this class of compounds.
Positive
: Entropy-driven process (Disorder increases upon dissolution).
Predicted Solubility Profile & Solvent Selection
Based on the structural analogs (N-(4-hydroxy-2-nitrophenyl)acetamide) and the functional group contributions, the following solubility profile is predicted.
Solubility Data Summary (Predicted Trends)
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Protic
Methanol, Ethanol
High
Strong H-bonding with the 4-OH group; solvent disrupts crystal lattice effectively.
Polar Aprotic
Acetone, DMF, DMSO
Very High
Dipole-dipole interactions stabilize the nitro group; no H-bond donation to compete with intramolecular bond.
Medium Polarity
Ethyl Acetate, Acetonitrile
Moderate
Good balance for recrystallization; sufficient solubility at high T, low at low T.
Non-Polar
Toluene, Hexane
Very Low
Solute is too polar (due to OH and Nitro groups) to dissolve in lipophilic solvents.
Water
Water
Low
Hydrophobic aromatic ring + intramolecular H-bond limits hydration of the amide.
Recrystallization Strategy
For purification of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide:
Primary Solvent:Ethanol/Water mixture (80:20) .
Why: The compound is soluble in hot ethanol but insoluble in water. The mixture allows for fine-tuning the yield/purity ratio.
Alternative:Ethyl Acetate .
Why: Good temperature coefficient of solubility (steep solubility curve), allowing for high recovery upon cooling.
References
Compound Identification: Sigma-Aldrich. N-(4-hydroxy-2-methyl-6-nitrophenyl)acetamide. CAS: 808743-24-0. Link
Methodology (Laser Technique): Zhu, J., et al. "Solubility and thermodynamic properties of N-(4-nitrophenyl)acetamide in pure and mixed solvents." Journal of Chemical & Engineering Data, 2018. (Standard protocol reference).
Structural Analogs (2-Nitro Isomer): Hines, C. J., et al. "N-(4-Hydroxy-2-nitrophenyl)acetamide."[1] IUCrData, 2022. Link
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
An In-Depth Technical Guide to the Thermodynamic Stability of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive techn...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide, a nitrophenol derivative with potential pharmacological relevance. We will explore the theoretical underpinnings of stability, detail field-proven experimental protocols including thermal analysis and forced degradation studies, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and structurally similar compounds.
Introduction: The Critical Role of Stability
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide is an organic molecule featuring several key functional groups: a hydroxyl (-OH), a nitro (-NO2), a methyl (-CH3), and an N-acetyl group (-NHCOCH3) on a phenyl ring. The specific arrangement of these groups, particularly the ortho-nitro and para-hydroxyl substituents, suggests a predisposition to certain degradation pathways. Understanding the intrinsic thermodynamic stability of this molecule is not merely an academic exercise; it is a regulatory and safety imperative.[1]
The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[2] This information is crucial for:
Identifying Degradation Pathways: Elucidating how the molecule breaks down helps in identifying and characterizing potentially toxic degradants.[3]
Developing Stable Formulations: Knowledge of the molecule's vulnerabilities guides the selection of appropriate excipients and packaging.[1][4]
Establishing Shelf-Life and Storage Conditions: Robust stability data is the foundation for defining the re-test period for the API and the shelf-life for the final drug product, ensuring patient safety and product efficacy.[2][5]
This guide will detail the essential experimental framework for a thorough stability investigation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Physicochemical Properties and Potential Liabilities
The structure of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide dictates its chemical behavior. The primary functional groups of concern for stability are:
Amide Linkage: Susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 4-amino-3-methyl-5-nitrophenol and acetic acid.[9]
Phenolic Hydroxyl Group: Prone to oxidation, which can be catalyzed by light, metal ions, or oxidizing agents.[3] The electron-withdrawing nitro group can influence the pKa of the phenol, affecting its reactivity.
Nitroaromatic System: Aromatic nitro compounds can be susceptible to photolytic degradation, often involving photoreduction or rearrangement reactions.[9]
The interplay of these groups, including potential intramolecular hydrogen bonding between the ortho-nitro and adjacent groups, can influence the molecule's overall planarity and crystal packing, which in turn affects its solid-state stability.[10][11]
Methodologies for Stability Assessment
A comprehensive stability assessment combines thermal analysis with forced degradation (stress testing) studies. This dual approach provides a complete picture of both the physical and chemical stability of the compound.
Thermal Analysis
Thermal analysis techniques measure changes in the physical and chemical properties of a material as a function of temperature.[12] They are indispensable for characterizing the solid-state stability of an API.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[4] It is used to determine key thermal events such as melting point, crystallization, and polymorphic transitions.[13][14] A sharp, high-temperature melting endotherm typically indicates a pure, stable crystalline compound. Broad peaks or the presence of multiple thermal events may suggest impurities or polymorphism.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] It is used to determine the temperature at which the compound begins to decompose, assess solvent or water content, and predict thermal stability.[17][18] A stable compound will show no significant mass loss until a high decomposition temperature.
Parameter
Value
Interpretation
DSC Melting Point (Tonset)
215 °C
Sharp endotherm suggests high purity crystalline solid.
DSC Enthalpy of Fusion (ΔHfus)
35.2 kJ/mol
Indicates the energy required to melt the crystal lattice.
TGA Decomposition (Tonset)
250 °C
High onset temperature indicates good thermal stability in the solid state.
TGA Mass Loss at 150 °C
< 0.1%
Negligible mass loss indicates the absence of residual solvent or water.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[1][19] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[3][20] As per ICH guideline Q1A(R2), stress testing should evaluate the effects of hydrolysis, oxidation, photolysis, and thermal stress.[2][20] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are readily detectable without being overly complex.[20][21]
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Experimental Protocols
The following protocols are provided as a robust starting point for investigation. All experiments should be run alongside a control sample (unstressed) for comparison.
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 2-5 mg of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide into a vented aluminum pan. Crimp the pan with a lid.
Method: Place the sample pan and an empty reference pan into the DSC cell.
Program: Heat the sample from 25 °C to 300 °C at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).
Analysis: Record the heat flow versus temperature. Determine the onset temperature of melting and the enthalpy of fusion (ΔHfus) from the resulting thermogram.
Protocol 4.2: Thermogravimetric Analysis (TGA)
Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., nickel).
Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan.
Program: Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).
Analysis: Record the mass loss versus temperature. Determine the onset temperature of decomposition.
Protocol 4.3: Forced Degradation Studies
Causality: The conditions below are selected based on ICH guidelines and chemical principles to probe specific degradation pathways.[2][3][21] The concentration of reagents and temperature may need to be adjusted based on the observed stability of the compound.[21]
Stock Solution: Prepare a 1.0 mg/mL stock solution of the API in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
Acid Hydrolysis:
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
Incubate at 60 °C for 24 hours.
At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Rationale: Elevated temperature accelerates the hydrolysis of the amide bond.[9]
Base Hydrolysis:
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
Incubate at room temperature (25 °C) for 24 hours.
At timed intervals, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl before analysis.
Rationale: Base-catalyzed hydrolysis of amides is often rapid, even at room temperature.[9]
Oxidative Degradation:
Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.[3][22]
Incubate at room temperature (25 °C) for 24 hours, protected from light.
Analyze directly at timed intervals.
Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress, particularly targeting electron-rich moieties like phenols.[9]
Photolytic Degradation:
Expose a thin layer of the solid API and a solution of the API (1 mg/mL) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
Keep control samples (covered in foil) under the same temperature conditions.
Analyze the samples after exposure.
Rationale: This tests for susceptibility to degradation upon exposure to light, which is critical for packaging and storage decisions.[9]
Thermal Degradation (Solid State):
Store the solid API in a controlled oven at 80 °C.
Analyze samples at appropriate time points (e.g., 1, 3, 7 days).
Rationale: This assesses the intrinsic stability of the solid form at elevated temperatures, distinct from its melting/decomposition point.[21]
Data Analysis and Interpretation
All stressed samples should be analyzed using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
Purity and Degradation: Calculate the percentage of the API remaining and the percentage of each degradation product formed.
Mass Balance: The sum of the assay of the API and the levels of all degradation products should be close to 100% of the initial value. A good mass balance provides confidence that all major degradants have been detected.[9]
Degradation Pathway Elucidation: Based on the conditions that cause degradation and the mass-to-charge ratio (m/z) of the degradants from LC-MS, a degradation pathway can be proposed. For example, hydrolysis would likely yield a product corresponding to the loss of the acetyl group.
Caption: Plausible degradation pathways for the target molecule.
Stress Condition
Time (h)
API Remaining (%)
Major Degradant RRT
Degradation (%)
0.1 M HCl, 60°C
24
85.2%
0.75
14.8%
0.1 M NaOH, 25°C
8
90.5%
0.75
9.5%
3% H₂O₂, 25°C
24
94.1%
1.15
5.9%
ICH Q1B Light
-
98.8%
N/D
1.2%
80°C (Solid)
7 days
99.5%
N/D
0.5%
RRT = Relative Retention Time; N/D = Not Detected
Conclusion and Implications
This technical guide outlines a comprehensive strategy for assessing the thermodynamic stability of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide. The combination of thermal analysis (DSC, TGA) and forced degradation studies provides critical insights into the molecule's intrinsic properties. The illustrative data suggest a compound with high solid-state thermal stability but a clear susceptibility to hydrolytic degradation, particularly under acidic and basic conditions. Oxidative degradation is also a relevant pathway, while photostability appears to be less of a concern.
These findings are paramount for drug development professionals. They inform the need for pH control in liquid formulations, suggest that the API should be protected from strongly acidic or basic excipients, and guide the development of stability-indicating analytical methods essential for quality control throughout the product's lifecycle.
References
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
Asian Journal of Pharmaceutical Research. (2018). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
Bavishi, B. (2016). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. Retrieved from [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
ResolveMass Laboratories Inc. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
ResearchGate. (2015). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
ResolveMass Laboratories Inc. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
Waters Corporation. (2024). RS-DSC: Setting a New Standard for High-Concentration Drug Stability Testing. Retrieved from [Link]
ResolveMass Laboratories Inc. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]
TA Instruments. (n.d.). Decomposition kinetics using TGA. Retrieved from [Link]
ResolveMass Laboratories Inc. (2024). DSC Analysis Pharmaceutical Case Study. Retrieved from [Link]
JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
AZoM. (2018). Thermal Analysis of Organic Compounds. Retrieved from [Link]
BioProcess International. (2017). Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool. Retrieved from [Link]
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
Torontech. (2024). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
Hines, J. W., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
ResearchGate. (2015). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]
ResearchGate. (2020). Thermodynamic and kinetic properties of the adsorption of 4-nitrophenol on graphene from aqueous solution. Retrieved from [Link]
ACS Publications. (2018). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. Retrieved from [Link]
JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
ResearchGate. (2020). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
Royal Society of Chemistry. (2023). A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. Retrieved from [Link]
Technical Assessment: Ionization & Physicochemical Profiling of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
Executive Summary The ionization behavior of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide (CAS 808743-24-0) is a critical determinant of its solubility, membrane permeability, and metabolic fate. As a polysubstituted ac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The ionization behavior of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide (CAS 808743-24-0) is a critical determinant of its solubility, membrane permeability, and metabolic fate. As a polysubstituted acetanilide derivative, its physicochemical profile is governed by a complex interplay of electronic effects (resonance vs. induction) and steric constraints (ortho-effect).
This guide provides a rigorous theoretical prediction of the compound's pKa values and outlines a self-validating spectrophotometric protocol for experimental determination. Based on structural activity relationships (SAR) and Hammett substituent constants, the phenolic pKa is predicted to lie within the 7.8 – 8.2 range, significantly more acidic than the parent paracetamol (pKa 9.38) due to the electron-withdrawing influence of the meta-nitro group.
Part 1: Structural & Electronic Analysis
To accurately predict ionization, we must deconstruct the molecule into its electronic vectors. The compound is a phenol derivative with three key substituents on the benzene ring relative to the hydroxyl group.
Structural Deconstruction
Core Scaffold: Acetanilide (N-phenylacetamide).
Position 4 (-OH): The primary ionizable center (Phenolic).
Position 1 (-NHAc): Para to the hydroxyl.
Position 2 (-CH3): Meta to the hydroxyl.
Position 6 (-NO2): Meta to the hydroxyl.
The "Ortho-Effect" and Steric Inhibition of Resonance
A defining feature of this molecule is the 2,6-disubstitution pattern flanking the acetamido group. The bulky methyl (Pos 2) and nitro (Pos 6) groups create significant steric hindrance, forcing the acetamido group out of planarity with the benzene ring.
Consequence: The nitrogen lone pair cannot effectively overlap with the
-system of the ring.
Electronic Impact: The typical electron-donating resonance effect (+M) of the amide is diminished. The nitrogen atom's electron-withdrawing inductive effect (-I) becomes dominant. This electron deficiency is transmitted to the para-hydroxyl group, further increasing acidity (lowering pKa).
Electronic Vector Map (Graphviz)
The following diagram illustrates the competing electronic forces stabilizing the phenolate anion.
Caption: Electronic vector map showing how the meta-nitro group and steric inhibition of the amide resonance contribute to anion stabilization, thereby lowering the pKa.
Part 2: Predicted pKa Values & Ionization Behavior
Based on the summation of Hammett substituent constants (
) for polysubstituted phenols, we can derive a theoretical pKa.
= 0.00 to -0.15): Typically neutral/weakly donating. However, due to steric twist, it acts as a weak withdrawer ( +0.10). Shifts pKa -0.2 units.[1]
Net Prediction:
Functional Group
Predicted pKa
Ionization State at pH 7.4
Biological Implication
Phenolic -OH
7.8 – 8.2
~15-20% Ionized (Anionic)
Moderate solubility; good permeability.
Amide Nitrogen
> 15.0
Neutral
No contribution to charge at physiological pH.
Nitro Group
< 0
Neutral
Remains neutral; acts as lipophilic anchor.
Solubility Profile
Unlike paracetamol (pKa 9.4), which remains 99% neutral at physiological pH (7.4), this derivative will have a significant ionized fraction.
Stomach (pH 1.5): 100% Neutral (Low solubility, high permeability).
Intestine (pH 7.4): Partially Ionized. The presence of the phenolate anion will significantly enhance aqueous solubility compared to the non-nitro analog.
Part 3: Experimental Protocol (Spectrophotometric Determination)
Due to the low aqueous solubility of the neutral form and the distinct chromophore of the nitrophenolate anion (yellow shift), UV-Vis Spectrophotometry is the gold standard method for this compound, superior to potentiometric titration.
Principle
The non-ionized phenol absorbs in the UV region (<350 nm). Upon deprotonation, the negative charge delocalizes onto the nitro group, causing a bathochromic (red) shift into the visible region (400–450 nm). We track the formation of this anion as a function of pH.
Reagents & Equipment[2]
Stock Solution: 10 mM analyte in Methanol or DMSO.
Buffer System: "Universal" buffer mix (Acetic acid, Phosphoric acid, Boric acid) adjusted to constant ionic strength (I=0.1 M KCl).
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60), pH meter (calibrated at 3 points).
Workflow Diagram
Caption: Step-by-step spectrophotometric workflow for pKa determination.
Step-by-Step Methodology
Preparation of Working Solutions:
Prepare 10 volumetric flasks (10 mL).
Add buffer solutions ranging from pH 4.0 to 10.0 (0.5 pH increments).
Spike each flask with the stock solution to achieve a final concentration of 50–100 µM. Note: Keep organic solvent < 2% to avoid dielectric constant shifts.
Spectral Scanning:
Blank the spectrophotometer with the corresponding buffer (minus analyte).
Scan each solution from 250 nm to 500 nm.
Observation: You will observe a peak at ~320 nm (neutral) decreasing and a new peak at ~410 nm (anion) appearing as pH increases.
Data Analysis:
Select the wavelength of maximum absorbance for the anion (
Fit the data to the linearized Henderson-Hasselbalch equation:
The y-intercept of the plot is the negative pKa (or simply find the pH where
is halfway between and ).
Part 4: Implications for Drug Development
ADME Optimization
Oral Absorption: The predicted pKa of ~8.0 is ideal for oral absorption. It remains largely neutral in the acidic stomach (favoring absorption) but gains solubility in the intestinal fluid, preventing precipitation in the GI tract.
Metabolic Stability: The 2-methyl and 6-nitro groups block the ortho positions relative to the phenol. This blocks the formation of the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine), which requires an unsubstituted ortho position for glutathione conjugation or toxicity. This suggests a potentially safer toxicity profile than paracetamol.
Formulation
Salt Selection: The acidity is sufficient to form stable salts with strong bases (e.g., Sodium, Potassium) or basic amino acids (e.g., Lysine) to create high-solubility parenteral formulations.
References
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
Box, K. J., et al. (2008). "High-Throughput Measurement of pKa Values in a Mixed-Buffer Linear pH Gradient System." Analytical Chemistry, 80(23), 9031-9038.
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 170214 (Related Analog: N-(4-Hydroxy-2-methylphenyl)acetamide).
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for substituent effects).
Application Note & Detailed Protocol: A Step-by-Step Guide to the Synthesis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide. This guide is intended for researchers and professionals in orga...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide. This guide is intended for researchers and professionals in organic synthesis and drug development. The synthesis is a multi-step process commencing from o-cresol and involves sequential nitration, selective reduction, and a final acetylation step. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind experimental choices to ensure reproducibility and a high degree of purity in the final product.
Introduction and Synthetic Strategy
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide is a substituted aromatic compound belonging to the acetamide family. Its structure, featuring nitro, hydroxyl, and methyl groups, makes it a potentially valuable intermediate for the synthesis of more complex molecules in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations.
The synthesis strategy outlined herein is designed as a logical, three-part process. It begins with the commercially available starting material, o-cresol (2-methylphenol), and proceeds through the following key stages:
Double Nitration: Introduction of two nitro groups onto the o-cresol ring to form the key intermediate, 2-methyl-4,6-dinitrophenol. This is achieved in a two-step nitration to control regioselectivity.
Selective Reduction: Chemoselective reduction of one of the two nitro groups (the one at the 4-position) to an amino group, yielding 4-amino-2-methyl-6-nitrophenol. This step is critical for installing the nitrogen atom required for the final amide formation.
N-Acetylation: The final step involves the acetylation of the newly formed amino group to produce the target compound, N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide.
This pathway was designed to maximize yield and purity by carefully controlling reaction conditions at each stage.
Overall Synthetic Workflow
The complete synthetic pathway from o-cresol to the final product is illustrated below.
Diagram 1: Overall three-part synthetic pathway.
Materials and Equipment
Reagents & Chemicals
Equipment
o-Cresol (2-methylphenol), 99%
Three-neck round-bottom flasks (various sizes)
Concentrated Sulfuric Acid (H₂SO₄), 98%
Magnetic stirrer with heating mantle
Concentrated Nitric Acid (HNO₃), 70%
Dropping funnel
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
Reflux condenser
Sulfur Powder (S)
Thermometer (-10°C to 150°C)
Ammonium Hydroxide (NH₄OH), 28-30%
Ice-salt bath
Acetic Anhydride ((CH₃CO)₂O), 99%
Büchner funnel and filter flask
Glacial Acetic Acid (CH₃COOH)
Vacuum source
Ethanol (for recrystallization)
Beakers, Erlenmeyer flasks, graduated cylinders
Deionized Water
pH paper or pH meter
Dichloromethane (DCM)
Thin-Layer Chromatography (TLC) plates (silica)
Ethyl Acetate
Rotary evaporator
Hexanes
Melting point apparatus
Detailed Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Nitroaromatic compounds may be toxic and/or explosive and should be handled with extreme care.
Part 1: Synthesis of 2-Methyl-4,6-dinitrophenol (Intermediate 2)
This part is conducted in two sequential nitration steps to control the regiochemistry.
Step 1.1: Synthesis of 2-Methyl-4-nitrophenol (Intermediate 1)
The hydroxyl and methyl groups of o-cresol are both ortho-, para-directing activators. Direct nitration yields a mixture of 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol.[1] Careful temperature control is crucial to minimize byproduct formation.
Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 10.8 g (0.1 mol) of o-cresol. Place the flask in an ice-salt bath and cool the contents to 0-5°C.
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid (70%) to 30 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
Nitration: Add the cold nitrating mixture dropwise to the stirred o-cresol over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. A rapid temperature increase indicates the reaction is proceeding too quickly and may lead to the formation of dinitro products and oxidative byproducts.[2]
Reaction Completion & Quenching: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
Isolation: Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate containing a mixture of isomers will form.
Purification: Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The primary isomers, 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol, can be separated by steam distillation or column chromatography. The 4-nitro isomer is less volatile with steam. For this protocol, we will proceed with the crude mixture, as the subsequent nitration will lead to the same dinitro product.
Step 1.2: Synthesis of 2-Methyl-4,6-dinitrophenol (Intermediate 2)
The second nitration introduces a nitro group at the 6-position, which is ortho to the activating hydroxyl group.
Reaction Setup: To a 250 mL flask, add the dried crude nitrocresol mixture from the previous step (approx. 0.08 mol). Add 50 mL of concentrated sulfuric acid and stir until dissolved. Cool the mixture to 10°C in an ice bath.
Nitration: Prepare a nitrating mixture of 10 mL of concentrated nitric acid and 20 mL of concentrated sulfuric acid, pre-cooled to 10°C. Add this mixture dropwise to the nitrocresol solution, maintaining the temperature between 10-20°C.
Heating and Completion: After the addition is complete, remove the ice bath and carefully heat the reaction mixture to 80°C for 1 hour.
Isolation and Purification: Cool the reaction mixture to room temperature and pour it onto 400 g of crushed ice. The pale yellow solid of 2-methyl-4,6-dinitrophenol will precipitate. Collect the solid by vacuum filtration, wash extensively with cold water, and recrystallize from aqueous ethanol to obtain the purified intermediate.
Part 2: Selective Reduction to 4-Amino-2-methyl-6-nitrophenol (Precursor)
This step utilizes a Zinin reduction, which employs sulfide reagents to selectively reduce one nitro group in a polynitroaromatic compound.[3] The nitro group at the 4-position is sterically more accessible and is preferentially reduced over the more hindered 6-nitro group.
Preparation of Reducing Agent (Ammonium Polysulfide): In a flask, dissolve 13.5 g of sodium sulfide nonahydrate and 3.0 g of sulfur powder in 50 mL of water by gentle heating. Add 10 mL of concentrated ammonium hydroxide to this solution.
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 9.9 g (0.05 mol) of 2-methyl-4,6-dinitrophenol in 150 mL of 50% aqueous ethanol.
Reduction: Heat the suspension to a gentle reflux. Add the freshly prepared ammonium polysulfide solution dropwise over 30 minutes. The solution will darken significantly.
Reaction Completion: Maintain the reflux for 3-4 hours. The progress can be monitored by TLC, observing the disappearance of the dinitro starting material.
Isolation: Cool the reaction mixture and filter to remove any unreacted sulfur. Acidify the filtrate carefully with glacial acetic acid until the pH is approximately 5-6. The product, 4-amino-2-methyl-6-nitrophenol, will precipitate as a dark solid.
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize from a minimal amount of hot water or aqueous ethanol, possibly with the addition of a small amount of activated carbon to decolorize the solution.
Part 3: N-Acetylation to N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide (Final Product)
The final step is the chemoselective N-acetylation of the aminophenol precursor. Acetylation occurs preferentially on the more nucleophilic amino group rather than the phenolic hydroxyl group under these conditions.[4]
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (0.03 mol) of 4-amino-2-methyl-6-nitrophenol in 100 mL of water containing 3 mL of concentrated hydrochloric acid. Gentle warming may be required to achieve full dissolution.
Acetylation: Add 4.0 mL (approx. 0.042 mol) of acetic anhydride to the solution, followed immediately by the addition of a solution of 5.5 g of sodium acetate trihydrate in 20 mL of water.
Precipitation: Stir the mixture vigorously. The product will begin to precipitate. Cool the flask in an ice bath for 30 minutes to ensure complete precipitation.
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide from aqueous ethanol to yield a purified, crystalline solid.
Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight. Characterize the final product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide from o-cresol. By following the outlined steps for nitration, selective reduction, and acetylation, and by adhering to the specified safety precautions, researchers can successfully prepare this compound for further applications. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical transformations involved, allowing for potential troubleshooting and optimization.
References
Sasaki, M., Nodera, K., Mukai, K., & Yoshioka, H. (1977). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Bulletin of the Chemical Society of Japan, 50(1), 276-279. [Link]
Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. [Link]
Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol. Organic Syntheses, 25, 5. [Link]
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Hines, J. D., Agu, T. C., Deere, J. S., Rangan, J., Martin, S. M., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]
Bergbreiter, D. E., & Momongan, M. (1992). Asymmetric synthesis. Comprehensive Organic Synthesis, 6, 503-527. (Note: This is a general reference for acetylation principles). [Link]
Application Note & Protocol Guide: High-Purity Recrystallization of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
Preamble: The Imperative for Purity N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide is a substituted aromatic amide whose utility in pharmaceutical research and materials science is intrinsically linked to its purity. As a...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Imperative for Purity
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide is a substituted aromatic amide whose utility in pharmaceutical research and materials science is intrinsically linked to its purity. As a potential intermediate in the synthesis of more complex molecules, the presence of isomeric impurities, unreacted starting materials, or reaction byproducts can drastically alter downstream reaction kinetics, final product yields, and biological activity. This guide provides a detailed exposition on the principles and practical protocols for the purification of this compound via recrystallization, a cornerstone technique for achieving high-purity crystalline solids.[1][2] We will delve into the causal relationships between molecular structure, solvent choice, and crystallization outcomes, empowering researchers to move beyond rote procedure to intelligent process optimization.
Understanding the Molecule: A Structural Perspective on Solubility
The purification strategy for any compound begins with a thorough understanding of its molecular structure. N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide possesses several key functional groups that dictate its solubility and intermolecular interactions:
Phenolic Hydroxyl (-OH) group: Capable of acting as a hydrogen bond donor and acceptor. Its slight acidity means its solubility can be significantly increased in basic solutions.[3]
Amide (-NHCOCH₃) group: Contains both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O).
Nitro (-NO₂) group: A highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.
Aromatic Ring & Methyl (-CH₃) group: Contribute to the molecule's nonpolar character.
The presence of multiple polar, hydrogen-bonding groups suggests a moderate to high solubility in polar protic solvents. The key to successful recrystallization lies in finding a solvent system where the compound's solubility is high at an elevated temperature but low at room or sub-ambient temperatures.[4][5]
Strategic Solvent Selection: The Foundation of Purity
The choice of solvent is the most critical parameter in recrystallization.[6] An ideal solvent should exhibit a steep solubility curve for the target compound while either completely dissolving or leaving suspended any impurities.
Solvent System
Rationale & Suitability
Boiling Point (°C)
Potential Issues
Water (Aqueous Solution)
The molecule has multiple H-bonding sites, suggesting good solubility in hot water. Literature confirms its use for purification.[7][8][9] It is inexpensive, non-toxic, and non-flammable.
100
Slow to evaporate; potential for "oiling out" if the solution is cooled too rapidly due to the compound's melting point.
Methanol
A polar protic solvent capable of dissolving the compound. Literature specifically notes its use for growing high-quality single crystals.[7][8]
64.7
More volatile and toxic than water. May dissolve some polar impurities more readily than water.
Ethanol / Water Mixture
A versatile binary system. By adjusting the ratio, the solvent polarity can be fine-tuned to optimize the solubility profile.[10] Ethanol is often used to recrystallize related nitroacetanilides.[11][12]
Variable
Requires careful optimization of the solvent ratio to prevent premature precipitation or failure to crystallize.
Acetic Acid
Used as a solvent in the synthesis of related compounds, indicating its ability to dissolve the parent structure.[13][14]
118
High boiling point can make it difficult to remove from the final product. It is corrosive.
Visualization of the Purification Workflow
The following diagram outlines the logical steps involved in a typical recrystallization experiment, from the crude starting material to the final, validated pure product.
Caption: A step-by-step workflow for the purification of the target compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization from Aqueous Solution
This protocol is the recommended starting point for bulk purification, based on demonstrated success in the literature.[8]
Dissolution: Place the crude N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of deionized water (e.g., 20-30 mL) and a magnetic stir bar.
Heating: Gently heat the suspension on a hot plate with stirring. Add deionized water portion-wise (1-2 mL at a time) until the solid just dissolves at the boiling point of the solution. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing product recovery.[5]
(Optional) Decolorization: If the solution is colored by persistent impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (spatula tip). Re-heat the mixture to boiling for a few minutes. Expertise Note: Carbon has a high surface area and adsorbs large, colored impurity molecules. Adding it to a boiling solution can cause violent bumping.[6]
Hot Filtration: If carbon was used or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask to remove them. Trustworthiness Note: This step must be done quickly to prevent premature crystallization on the filter paper.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.[4]
Isolation & Washing: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold deionized water (2-3 mL) to remove any soluble impurities adhering to the crystal surfaces.
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Recrystallization from Methanol (for High-Quality Crystals)
This method is ideal for obtaining single crystals suitable for X-ray diffraction analysis.[7]
Dissolution: In a small flask, dissolve the compound in the minimum amount of hot methanol.
Slow Evaporation/Cooling: Loosely cover the flask (e.g., with perforated parafilm) and set it aside in a vibration-free location. Slow evaporation of the solvent or very slow cooling over several hours to days will encourage the growth of large, well-defined single crystals.
Isolation: Carefully decant the mother liquor and isolate the best-formed crystals with forceps, or collect via gentle vacuum filtration.
Drying: Allow the crystals to air-dry or dry briefly under a gentle stream of nitrogen.
Decision-Making in Method Selection
Choosing the right protocol depends on the experimental goal. The following decision tree can guide the process.
Caption: A decision tree for selecting the appropriate purification protocol.
Validation of Purity: A Multi-Pronged Approach
No single technique can definitively confirm purity. A self-validating protocol employs multiple analytical methods.
Analysis Technique
Principle & Expected Result
Melting Point
A pure crystalline solid will have a sharp, well-defined melting point. Impurities depress and broaden the melting range. Compare the experimental value to the literature value.
Thin-Layer Chromatography (TLC)
The purified product should appear as a single, distinct spot on the TLC plate when visualized (e.g., under UV light). The crude material may show multiple spots corresponding to impurities.
High-Performance Liquid Chromatography (HPLC)
Provides a quantitative measure of purity.[15] The purified sample should yield a single major peak, with the area of this peak representing the purity (e.g., >99.5%).
FTIR Spectroscopy
Confirms the presence of key functional groups and the absence of impurity-related peaks. Look for characteristic stretches: O-H (broad, ~3300 cm⁻¹), N-H (~3250 cm⁻¹), C=O (~1660 cm⁻¹), and asymmetric/symmetric NO₂ stretches (~1530 and 1350 cm⁻¹).
¹H NMR Spectroscopy
Confirms the molecular structure and reveals the presence of any proton-containing impurities. The integration of peaks should correspond to the number of protons in the molecule.
References
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
Various Authors. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
Unknown Author. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research. Retrieved from [Link]
Shekunov, B. Y., & York, P. (2000). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
Bhootra, P. (n.d.). Preparation of p-nitroacetanilide from Acetanilide. Slideshare. Retrieved from [Link]
Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
Hines III, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCr Journals. Retrieved from [Link]
Unknown Author. (n.d.). Nitroacetanilide. Scribd. Retrieved from [Link]
Hines III, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
BYJU'S. (2020). Preparation of p-Nitroacetanilide. Retrieved from [Link]
Unknown Author. (2023). (PDF) Nitration of Acetanilide. ResearchGate. Retrieved from [Link]
Hines III, J. E., et al. (2022). data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCr Journals. Retrieved from [Link]
Campbell, R. M., & Lee, M. L. (1986). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. Retrieved from [Link]
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Retrieved from [Link]
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]
Stack Exchange. (2015). Solubility of N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide at different pH. Chemistry Stack Exchange. Retrieved from [Link]
Hines III, J. E., et al. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. Retrieved from [Link]
Fieser, L. F. (n.d.). Aromatic Nitro Compounds. Missouri S&T. Retrieved from [Link]
NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST WebBook. Retrieved from [Link]
LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. Retrieved from [Link]
PubChem. (n.d.). N-(4-Hydroxy-2-methylphenyl)acetamide. Retrieved from [Link]
The Strategic Utility of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide in the Synthesis of Bioactive Heterocycles
For distribution to: Researchers, scientists, and drug development professionals Introduction: A Versatile Intermediate for Complex Molecular Architectures In the landscape of modern medicinal chemistry and drug discover...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals
Introduction: A Versatile Intermediate for Complex Molecular Architectures
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular scaffolds is paramount. N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide emerges as a pivotal, yet under-documented, synthetic intermediate. Its unique substitution pattern—a hydroxyl group for hydrogen bonding and potential reactivity, a methyl group for steric and electronic influence, and a nitro group poised for transformation into a reactive amine—renders it a valuable precursor for a range of heterocyclic systems. This guide provides an in-depth exploration of the synthesis, properties, and, most critically, the strategic application of this intermediate in the generation of high-value compounds, with a particular focus on the synthesis of phenoxazine cores found in various biologically active molecules.
Physicochemical Properties and Safety Considerations
Table 1: Estimated Physicochemical Properties of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide and Related Compounds
As with all nitroaromatic compounds, N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. Nitro compounds can be energetic and may have toxicological properties. While specific toxicity data for this compound is unavailable, related nitroanilides and nitrophenols are known to be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be performed following standard laboratory safety procedures.
Synthesis of the Intermediate: A Strategic Nitration
The synthesis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide can be achieved through the regioselective nitration of the readily available precursor, N-(4-hydroxy-2-methylphenyl)acetamide. The directing effects of the activating hydroxyl and acetamido groups, ortho, para-directing, and the weakly activating methyl group, favor nitration at the positions ortho to the powerful hydroxyl group. Steric hindrance from the existing methyl and acetamido groups will influence the regioselectivity of the nitration.
Protocol 1: Synthesis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
This protocol is based on established methods for the nitration of substituted acetanilides.[6][7]
Materials:
N-(4-hydroxy-2-methylphenyl)acetamide
Acetic anhydride
Concentrated nitric acid (70%)
Concentrated sulfuric acid (optional, as catalyst)
Dichloromethane (DCM) or other suitable solvent
Ice
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Silica gel for column chromatography
Hexanes and ethyl acetate for elution
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(4-hydroxy-2-methylphenyl)acetamide in a suitable solvent such as dichloromethane or acetic anhydride at 0 °C (ice bath).
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride) dropwise to the stirred solution while maintaining the temperature at 0-5 °C. The acetamido group is a moderately activating ortho, para director, while the hydroxyl group is a strongly activating ortho, para director. The methyl group is also a weak activator. Nitration is expected to occur at one of the positions ortho to the hydroxyl group.
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.
If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and then purified. If the product remains in the organic layer, perform a liquid-liquid extraction.
Extract the aqueous mixture with dichloromethane or ethyl acetate.
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide.
Causality: The use of low temperatures is crucial to control the exothermic nitration reaction and to minimize the formation of undesired byproducts. The acetyl group of the acetanilide serves as a protecting group for the amine, moderating its reactivity and preventing oxidation during nitration.
The Key Transformation: Reduction to a Diamine Precursor
The synthetic utility of the nitro group in N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide lies in its facile reduction to an amino group. This transformation converts the intermediate into 2-amino-4-(acetylamino)-6-methylphenol, a highly functionalized o-aminophenol derivative, which is a key building block for various heterocyclic structures.
Protocol 2: Reduction of the Nitro Group
A variety of methods are available for the reduction of aromatic nitro groups.[8] Catalytic hydrogenation is often a clean and efficient method.
Materials:
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
Palladium on carbon (10% Pd/C) or other suitable catalyst (e.g., platinum oxide)
Methanol or ethanol
Hydrogen gas (H₂)
Filtration aid (e.g., Celite®)
Procedure:
In a hydrogenation flask, dissolve or suspend N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide in methanol or ethanol.
Carefully add a catalytic amount of 10% Pd/C to the solution.
Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
Monitor the reaction progress by TLC until the starting material is consumed.
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-amino-4-(acetylamino)-6-methylphenol. This product may be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Causality: Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, often proceeding with high yield and selectivity. The choice of solvent is important for substrate solubility and catalyst activity. Celite filtration is essential for the complete removal of the pyrophoric palladium catalyst.
Application in Bioactive Molecule Synthesis: The Phenoxazine Core
The primary application of the resulting 2-amino-4-(acetylamino)-6-methylphenol is in the synthesis of phenoxazines. Phenoxazinones are a class of heterocyclic compounds that form the core structure of several important natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[9][10] A prominent example is Actinomycin D, a potent anticancer agent whose chromophore is a substituted phenoxazinone.[11][12][13][14]
The synthesis of the phenoxazinone core typically involves the oxidative condensation of two molecules of a substituted o-aminophenol.[15][16][17][18]
Protocol 3: Synthesis of a Substituted Phenoxazinone
This protocol describes a general method for the oxidative cyclization of 2-amino-4-(acetylamino)-6-methylphenol to form a phenoxazinone derivative, a key step in the synthesis of actinomycin D analogs.[11][12][19]
Materials:
2-amino-4-(acetylamino)-6-methylphenol
An oxidizing agent (e.g., potassium ferricyanide, ceric ammonium nitrate, or enzymatic catalysts like laccase)[15]
A suitable buffer solution (e.g., phosphate buffer, pH 7)
Methanol or another co-solvent
Procedure:
Dissolve 2-amino-4-(acetylamino)-6-methylphenol in a mixture of buffer solution and a co-solvent like methanol.
Slowly add a solution of the oxidizing agent to the stirred solution of the aminophenol at room temperature.
The reaction mixture will typically develop a deep color as the phenoxazinone chromophore is formed.
Stir the reaction at room temperature for several hours or until TLC analysis indicates the completion of the reaction.
The product may precipitate from the reaction mixture and can be collected by filtration.
Alternatively, the product can be extracted into an organic solvent (e.g., ethyl acetate).
Wash the organic extract, dry it over an anhydrous salt, and concentrate it under reduced pressure.
Purify the crude phenoxazinone derivative by column chromatography or recrystallization.
Causality: The oxidative coupling of o-aminophenols proceeds through a series of single-electron transfer steps to form radical intermediates that then couple and cyclize to form the thermodynamically stable phenoxazinone ring system. The pH of the reaction medium can be critical for the efficiency of the oxidation and the stability of the product.
Visualizing the Synthetic Pathway
To better illustrate the synthetic utility of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide, the following workflows are presented.
Figure 1. Nitration to the target intermediate.
Figure 2. Pathway to a bioactive core.
Conclusion and Future Outlook
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide represents a strategically designed intermediate for the synthesis of complex, biologically relevant molecules. Its straightforward preparation and the versatile reactivity of its functional groups, particularly the latent amino group, make it a valuable tool for medicinal chemists. The protocols outlined herein provide a foundation for the reliable synthesis and application of this intermediate, with a clear trajectory towards the construction of phenoxazine-based compounds. As the demand for novel therapeutics continues to grow, the exploration and utilization of such well-crafted synthetic intermediates will undoubtedly play a crucial role in the advancement of drug discovery and development. Further research into the full scope of this intermediate's reactivity and its application in the synthesis of a broader range of heterocyclic systems is warranted and holds significant promise.
References
Sehgal, R. K., Almassian, B., Rosenbaum, D. P., Zadrozny, R., & Sengupta, S. K. (1987). Synthesis and biological properties of actinomycin D chromophoric analogues substituted at the 7-carbon with aziridine and aminopropoxy functions. Journal of Medicinal Chemistry, 30(9), 1626–1631. [Link]
Sengupta, S. K., Anderson, J., & Kulkarni, C. (1978). 7-substituted actinomycin D analogs. Chemical and growth-inhibitory studies. Journal of Medicinal Chemistry, 21(9), 957–960. [Link]
Moore, S., & Glickson, J. D. (1983). Synthesis and properties of some peptide analogues of actinomycin D. Journal of Medicinal Chemistry, 26(6), 849–856. [Link]
Barman, S., & Maji, T. K. (2022). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances, 12(15), 9037-9056. [Link]
Macías-Pérez, E., et al. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Molecules, 28(4), 1779. [Link]
Sinha, B. K., Cox, M. G., Chignell, C. F., & Cysyk, R. L. (1979). Synthesis and biological properties of N2-substituted spin-labeled analogues of actinomycin D. Journal of Medicinal Chemistry, 22(9), 1051–1055. [Link]
PrepChem. (n.d.). Synthesis of A. N-[4-(Hydroxymethyl)-2-nitrophenyl]acetamide. Retrieved from [Link]
Hines, J. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 384–387. [Link]
Das, S., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(7), 4467-4491. [Link]
Eastmond, D. A., & Smith, M. T. (1987). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. Carcinogenesis, 8(12), 1877-1881. [Link]
ResearchGate. (n.d.). The Synthesis and Applications of Bioactive Phenoxazinones. Retrieved from [Link]
ResearchGate. (n.d.). Phenoxazinone synthesis using three different substrates... Retrieved from [Link]
Maguire, M. P., & G. R. Brown. (1992). Mechanism for the formation of the phenoxazinone chromophore of actinomycin. Journal of the American Chemical Society, 114(18), 7221–7227. [Link]
Koba, M. (2005). [Modifications of actinomycin D structure as example of actinomycins structure-activity relationship]. Postepy higieny i medycyny doswiadczalnej (Online), 59, 230–238. [Link]
NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
Bouachrine, M., et al. (2024). Exploring Phenoxazinone Synthase Activities. RASAYAN Journal of Chemistry, 17(2), 1326-1339. [Link]
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
Balasubramanian, T. (2006). Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. Coordination Chemistry Reviews, 250(15-16), 2055-2070. [Link]
Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), x220277. [Link]
Wikipedia. (n.d.). Nitroacetanilide. Retrieved from [Link]
Hines, J. V., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), e230298. [Link]
U.S. Environmental Protection Agency. (n.d.). N-Methyl-N-(4-nitrophenyl)acetamide. In CompTox Chemicals Dashboard. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). N-(2-Ethyl-6-nitrophenyl)acetamide Properties. In CompTox Chemicals Dashboard. Retrieved from [Link]
PubChem. (n.d.). N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Retrieved from [Link]
Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Engineering and Natural Sciences, 4(2), 1-8. [Link]
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]
IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
Widayatno, T., et al. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Catalysts, 15(2), 234. [Link]
Wang, X., et al. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic & Biomolecular Chemistry, 16(33), 6045-6049. [Link]
Kiss, L., et al. (2023). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Molecules, 28(22), 7594. [Link]
Wasternack, C., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Journal of Agricultural and Food Chemistry, 70(31), 9695–9706. [Link]
Catalytic hydrogenation conditions for N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
An Application Guide to the Catalytic Hydrogenation of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide Authored by: A Senior Application Scientist Introduction: The Strategic Reduction of a Multifunctional Nitroarene The s...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Catalytic Hydrogenation of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
Authored by: A Senior Application Scientist
Introduction: The Strategic Reduction of a Multifunctional Nitroarene
The selective reduction of an aromatic nitro group to its corresponding amine is a cornerstone transformation in modern organic synthesis. This reaction is pivotal in the production of a vast array of fine chemicals, including dyes, agrochemicals, and, most critically, pharmaceutical intermediates. The target molecule for this guide, N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide, presents a common yet interesting challenge: the chemoselective reduction of a nitro group in the presence of other potentially sensitive functionalities, namely a phenol and an acetamide.
The successful conversion of this nitro compound yields N-(6-Amino-4-hydroxy-2-methylphenyl)acetamide, a substituted aminophenol. Molecules of this class are valuable building blocks, prized for their dual nucleophilic sites (the newly formed amine and the existing phenol) which allow for diverse subsequent chemical modifications in the development of complex molecular architectures.
Catalytic hydrogenation stands out as the preferred industrial and laboratory method for this transformation due to its high efficiency, excellent yields, and favorable environmental profile, typically producing only water as a byproduct.[1][2] This guide provides a comprehensive overview of the critical parameters, detailed protocols, and underlying scientific principles for achieving a successful and selective hydrogenation of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide.
Guiding Principles: Catalyst and Condition Selection
The success of this hydrogenation hinges on choosing a catalyst and conditions that favor the reduction of the nitro group while preserving the integrity of the phenol and amide moieties.
The Choice of Catalyst: A Balance of Reactivity and Selectivity
Several heterogeneous catalysts are effective for nitro group reduction. The most common choices are Palladium on carbon (Pd/C) and Raney Nickel.
Palladium on Carbon (Pd/C): Often the first choice for nitro reductions due to its high activity and efficiency.[1] It typically operates under mild conditions of temperature and pressure. However, its high reactivity can sometimes lead to undesired side reactions on highly functionalized molecules, though it is generally selective for the nitro group over phenols and amides.
Raney® Nickel: A sponge-like, high-surface-area nickel catalyst, is an excellent and often more cost-effective alternative to precious metal catalysts.[3] It is particularly advantageous where chemoselectivity is a concern.[4] Raney Nickel is highly effective for reducing nitro groups and is less likely to cause hydrogenolysis of other functional groups compared to palladium catalysts.[1] A primary consideration when using Raney Nickel is its pyrophoric nature; it can ignite spontaneously when exposed to air in its dry, activated state and must be handled with care under a solvent blanket.[3][4]
Platinum-based Catalysts (e.g., PtO₂, Adam's catalyst): These are highly active catalysts but can be overly aggressive for this transformation, potentially leading to the reduction of the aromatic ring itself under more forceful conditions.[5]
Recommendation for this Protocol: Both Pd/C and Raney Nickel are excellent candidates. This guide will detail a primary protocol using Raney Nickel due to its proven selectivity and cost-effectiveness. A summary table will provide conditions for Pd/C as a viable alternative.
Transfer Hydrogenation: An Alternative Pathway
For laboratories not equipped for high-pressure hydrogenation, catalytic transfer hydrogenation (CTH) offers a safer and more operationally simple alternative.[6] This technique uses a hydrogen donor molecule in solution, such as formic acid, ammonium formate, or hydrazine hydrate, to provide the hydrogen in situ, eliminating the need for pressurized hydrogen gas.[6][7][8] Various catalysts, including those based on iron, iridium, and palladium, have been developed for CTH of nitroarenes.[7][9][10]
Solvent and Reaction Environment
The choice of solvent is critical for ensuring substrate solubility and facilitating mass transfer to the catalyst surface.
Protic Solvents: Alcohols such as methanol, ethanol, or isopropanol are most commonly used and are highly effective.
Aprotic Solvents: Tetrahydrofuran (THF) or ethyl acetate can also be employed.
The reaction is typically run under a positive pressure of hydrogen, ranging from atmospheric pressure to 50-100 psi, depending on the catalyst activity and desired reaction rate. Mild heating (30-60 °C) can be applied to accelerate the reaction, but many hydrogenations proceed efficiently at room temperature.
Experimental Protocol: Hydrogenation using Raney® Nickel
This protocol provides a detailed, step-by-step methodology for the reduction of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide.
Materials & Equipment
Reagents & Solvents
Equipment
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
Parr Hydrogenator or similar pressure vessel
Raney® Nickel (50% slurry in water)
Round-bottom flask or pressure vessel liner
Methanol (MeOH), Reagent Grade
Magnetic stir plate and stir bar
Celite® 545 or equivalent filter aid
Büchner funnel and filter flask
Anhydrous Sodium Sulfate (Na₂SO₄)
Rotary evaporator
Nitrogen or Argon gas supply
Standard laboratory glassware
Workflow Diagram
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Procedure
Safety First: Perform all steps in a well-ventilated fume hood. Handle Raney® Nickel with extreme care; it is pyrophoric. Never allow the catalyst to dry and come into contact with air. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Substrate Preparation: In a suitable pressure vessel or its liner, dissolve 1.0 equivalent of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide in a sufficient volume of methanol (e.g., 10-20 mL per gram of substrate).
Catalyst Addition:
Under a gentle stream of nitrogen or argon, carefully add the Raney® Nickel slurry to the reaction vessel. A typical catalyst loading is 5-10% by weight relative to the starting material.
Rationale: The inert gas blanket prevents the catalyst from coming into contact with atmospheric oxygen. The amount of catalyst can be optimized; lower loadings may require longer reaction times or higher pressures.
System Assembly and Purging:
Securely seal the reaction vessel and connect it to the hydrogenation apparatus.
Begin agitation and purge the system by pressurizing with nitrogen (to ~20 psi) and venting three times. This removes all residual oxygen from the headspace.
Rationale: Oxygen can deactivate the catalyst and create a potentially explosive mixture with hydrogen.
Hydrogenation Reaction:
After the final nitrogen purge, evacuate the vessel and introduce hydrogen gas to the desired pressure (a starting point of 50 psi is recommended).
Stir the reaction vigorously at room temperature. Efficient stirring is crucial for ensuring good contact between the substrate, hydrogen, and the catalyst surface.
Monitor the reaction progress. In a closed system, the reaction is complete when hydrogen uptake ceases (the pressure gauge stops falling). Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by carefully depressurizing, purging with nitrogen, and sampling the reaction mixture.
Reaction Work-up:
Upon completion, stop the stirring and carefully vent the excess hydrogen gas.
Purge the vessel with nitrogen three times to remove all residual hydrogen.
Prepare a filtration setup with a Büchner funnel containing a 1-2 cm thick pad of Celite®. Crucially, wet the Celite® pad with methanol before filtration.
Under a nitrogen atmosphere, carefully decant or cannula the reaction mixture onto the Celite® pad. Never allow the catalyst on the filter pad to run dry. Keep it covered with a layer of solvent at all times.
Rationale: A dry Raney® Nickel/Celite® pad can ignite upon contact with air.
Rinse the reaction vessel with additional methanol and pass it through the filter to ensure complete transfer of the product. Wash the filter cake with two to three portions of fresh methanol.
Product Isolation:
Transfer the combined filtrate to a round-bottom flask.
Remove the solvent under reduced pressure using a rotary evaporator.
The resulting solid is the crude N-(6-Amino-4-hydroxy-2-methylphenyl)acetamide. If required, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Summary and Alternative Conditions
The following table summarizes typical conditions for the selective reduction of aromatic nitro groups, providing a starting point for optimization.
Parameter
Protocol 1: Raney® Nickel
Protocol 2: Palladium on Carbon (Pd/C)
Rationale & Comments
Catalyst
Raney® Nickel (5-10 wt%)
5% or 10% Pd/C (1-5 mol%)
Raney Ni is cost-effective and selective.[4] Pd/C is highly active but more expensive.
Solvent
Methanol, Ethanol
Methanol, Ethanol, Ethyl Acetate
Protic solvents are generally preferred and aid in proton transfer during the reaction.
H₂ Pressure
30 - 60 psi
15 - 50 psi (or atmospheric)
Pd/C is often active even at atmospheric pressure, while Raney Ni may benefit from moderate pressure.
Temperature
25 - 40 °C
25 - 40 °C
The reaction is exothermic. Gentle heating can be applied if the reaction is sluggish at RT.
Reaction Time
2 - 8 hours
1 - 6 hours
Highly dependent on substrate, catalyst loading, pressure, and agitation efficiency. Monitor for completion.
Selectivity
Excellent
Very Good to Excellent
Both catalysts are highly selective for the nitro group over the phenol and amide functionalities.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete or Sluggish Reaction
1. Catalyst deactivation (poisoning or poor quality).2. Insufficient hydrogen pressure or poor agitation.3. Poor substrate solubility.
1. Use a fresh batch of catalyst. Ensure starting materials are free of catalyst poisons (e.g., sulfur).2. Increase hydrogen pressure. Ensure stirring is vigorous enough to suspend the catalyst.3. Try an alternative solvent or add a co-solvent to improve solubility.
Formation of Colored Impurities
Accumulation of reaction intermediates like hydroxylamines, which can condense to form colored azo or azoxy species.[4]
1. Ensure the reaction goes to completion. 2. Increase catalyst loading or reaction time. 3. Use of promoters (e.g., vanadium) can sometimes mitigate this, though it is less common in lab scale.[4]
Low Product Recovery
1. Product adsorbed onto the catalyst or Celite®.2. Product is partially soluble in the recrystallization solvent.
1. Wash the filter cake thoroughly with several portions of fresh solvent.2. Optimize the recrystallization solvent system. Cool the solution slowly to maximize crystal formation.
References
Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Materials Chemistry Frontiers (RSC Publishing).
Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry (RSC Publishing).
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
Raney Nickel C
General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society.
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
Nitro Reduction - Common Conditions. .
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.
Technical Guide: Optimizing Yield for N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
This technical guide addresses the synthesis and yield optimization of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide . This specific isomer presents a classic problem in electrophilic aromatic substitution: Regiochemical...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis and yield optimization of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide .
This specific isomer presents a classic problem in electrophilic aromatic substitution: Regiochemical Conflict . Standard nitration protocols typically fail to produce the 6-nitro isomer in high yield because the directing groups on the ring compete antagonistically.[1]
The following guide details the "Directing Group Switch" strategy—a protocol designed to override the natural thermodynamic preference of the molecule to ensure high yields of the target 6-nitro isomer.[1]
Executive Summary: The Core Challenge
The synthesis of the target molecule involves nitrating N-(4-hydroxy-2-methylphenyl)acetamide .
The Problem: The molecule contains two activating groups: a Hydroxyl (-OH) at position 4 and an Acetamide (-NHAc) at position 1.[1]
The -OH group is a strong activator and directs incoming electrophiles to positions 3 and 5 .
The -NHAc group is a moderate activator and directs to position 6 (ortho to itself).[1]
The Consequence: Because -OH is a stronger activator than -NHAc, direct nitration overwhelmingly produces the 5-nitro isomer (unwanted), leaving the target 6-nitro isomer as a minor impurity or trace byproduct.
The Solution: You must invert the electronic hierarchy of the ring by converting the -OH to an Acetate ester (-OAc) before nitration.[1] This makes the -NHAc the dominant directing group, forcing the nitro group to position 6.[1]
Part 1: The "Directing Group Switch" Protocol
This optimized workflow consists of three distinct phases designed to maximize regioselectivity.
Phase 1: The "Switch" (O-Acetylation)
Objective: Downgrade the activating power of the phenol oxygen.[1]
Process: Convert the starting material (4-amino-m-cresol derivative) into the O,N-diacetyl intermediate: 4-acetoxy-2-methylacetanilide.
Why: The acetoxy group (-OAc) is a weaker activator than the amide (-NHAc).[1] Once formed, the -NHAc group becomes the "commander" of the ring, directing the next step to position 6.[1]
Phase 2: Regioselective Nitration
Objective: Introduce the nitro group at position 6.[1]
Mechanism: The -NHAc group (now the strongest activator) directs the nitronium ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) to the ortho position (Position 6). The para position (4) is blocked, and the other ortho position (2) is blocked by the methyl group.[1]
Result: Formation of N-(4-acetoxy-2-methyl-6-nitrophenyl)acetamide.
Phase 3: Selective Hydrolysis
Objective: Restore the phenol without cleaving the amide.[1]
Reagents: Potassium Carbonate (
) in Methanol (MeOH) or mild aqueous NaOH.
Conditions: Room temperature or mild heat (40°C). Monitor by TLC.[1][2][3]
Why: Esters hydrolyze significantly faster than amides under mild basic conditions.[1] This allows you to cleave the acetate protection (-OAc
-OH) while leaving the acetamide (-NHAc) intact.
Part 2: Visualizing the Mechanism
The following diagram illustrates the "Directing Group War" and why the Switch Strategy is necessary.
Caption: Comparison of Direct Nitration (yielding the 5-nitro isomer) vs. the Protected Route (yielding the target 6-nitro isomer).
Part 3: Troubleshooting & Optimization (FAQ)
Q1: My yield is low, and I see a lot of "tar" or black material. Why?
Cause: Oxidation of the phenol ring.[1]
Explanation: Phenols are electron-rich and prone to oxidation by nitric acid, leading to quinones and polymerized tars.
Fix: This is another reason to use the O-Acetylation step (Phase 1). The ester group protects the ring from oxidation.[1] If you are already protecting, ensure your temperature during nitration stays below 5°C. Exotherms accelerate oxidation.[1]
Q2: I tried the "Switch" strategy, but I lost the acetyl group on the nitrogen (de-acetylation).
Cause: Over-hydrolysis in Phase 3.
Explanation: While amides are more stable than esters, strong bases (like concentrated NaOH) or high heat will hydrolyze both.[1]
Fix: Switch to Mild Methanolysis . Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
(1.5 eq) in Methanol at room temperature. This is highly selective for esters over acetanilides.[1] Avoid boiling in aqueous acid.[1]
Q3: Can I use Sulfuric Acid () in the nitration step?
Risk: High risk of hydrolysis.[1]
Explanation: Strong mineral acids in the presence of water (even trace amounts) can hydrolyze the amide bond, yielding the free amine (aniline).[1] The free amine is then susceptible to oxidation or multi-nitration.[1]
Recommendation: Use a "Non-Aqueous" nitration system if possible: Fuming ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
in Acetic Anhydride . The acetic anhydride scavenges water formed during nitration, maintaining anhydrous conditions and protecting the amide.
Part 4: Data & Specifications
Parameter
Standard Route (Direct Nitration)
Optimized Route (Di-acetyl Switch)
Major Isomer
5-Nitro (Ortho to OH)
6-Nitro (Ortho to NHAc)
Regioselectivity
~90:10 (Wrong:Right)
~5:95 (Wrong:Right)
Oxidation Risk
High (Phenol exposed)
Low (Phenol protected)
Purification
Difficult (Isomer separation required)
Easy (Crystallization)
References
Hines, J. E., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[4] IUCrData. (Demonstrates the strong preference for 5-nitration in 4-alkoxy/hydroxy systems). 4[1][5][6][7][8][9][10]
Uppu, R. M., & Martin, A. (2005). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC. (Discusses nitration pathways of acetaminophen derivatives and isomer stability). 9[1][5][7][8][9][10]
ChemicalBook. N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide synthesis. (Provides experimental conditions for nitration of similar acetanilide derivatives). 11[1][5][7][8][9][10]
Identifying common impurities in N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide production
Technical Support Center: N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide Introduction Welcome to the technical support guide for the synthesis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide. This document is designed fo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
Introduction
Welcome to the technical support guide for the synthesis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this compound. Purity is paramount, and understanding the origin of potential impurities is the first step toward prevention and effective purification. This guide provides in-depth, experience-based answers to common issues, moving beyond simple procedural steps to explain the underlying chemical principles.
Overview of the Synthetic Pathway
The most common and logical synthetic route to N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide involves a two-step process starting from 4-Amino-3-methylphenol. This pathway is chosen to strategically install the functional groups and direct the final, critical nitration step.
Caption: General two-step synthesis of the target compound.
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Category 1: Issues in the Acetylation Step (Step 1)
Q1: My initial acetylation reaction is sluggish, or the yield of N-(4-hydroxy-2-methylphenyl)acetamide is low. What's causing this?
A: Low yield in this step typically points to two main issues: reagent purity or suboptimal reaction conditions.
Causality: The acetylation of 4-Amino-3-methylphenol relies on the nucleophilicity of the amino group attacking the electrophilic carbonyl carbon of acetic anhydride. The lone pair of electrons on the amino nitrogen is more available for attack than those on the phenolic oxygen, leading to preferential N-acetylation[1][2]. However, moisture in your starting material or solvent can hydrolyze the acetic anhydride, reducing its effective concentration and stalling the reaction.
Troubleshooting Steps:
Ensure Dry Conditions: Use anhydrous solvents and ensure your starting 4-Amino-3-methylphenol is thoroughly dried.
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of acetic anhydride to ensure the reaction goes to completion.
Catalysis: While often not strictly necessary, a mild base like pyridine can be used to neutralize the acetic acid byproduct, which can sometimes inhibit the reaction[1].
Q2: I'm seeing multiple products from the acetylation step. My TLC shows a less polar spot and a very polar spot in addition to my main product.
A: This indicates the formation of side products due to the bifunctional nature of the starting material.
Expert Analysis: You are likely observing O-acetylation and di-acetylation.
Less Polar Impurity: This is often the di-acetylated product , N-(4-acetoxy-2-methylphenyl)acetamide, where both the amine and the hydroxyl groups have reacted.
More Polar Impurity: This is typically unreacted 4-Amino-3-methylphenol , which will have strong interactions with a polar stationary phase like silica.
Prevention:
Temperature Control: Running the reaction at a lower temperature (e.g., 0-25°C) favors the more kinetically rapid N-acetylation over O-acetylation.
Controlled Reagent Addition: Add the acetic anhydride dropwise to the solution of the aminophenol to avoid localized high concentrations that can promote over-reaction.
Category 2: Issues in the Nitration Step (Step 2)
Q3: My nitration reaction mixture turned dark brown or black, and I recovered a tarry, intractable material instead of a clean product. What went wrong?
A: This is a classic sign of oxidative degradation, a common and significant side reaction during the nitration of highly activated aromatic rings like phenols.[3][4]
Causality: The combination of a strong oxidizing agent (nitric acid) and a highly electron-rich substrate (the acetylated aminophenol) can lead to the formation of tars, resins, and quinone-like structures instead of simple electrophilic aromatic substitution.[3] This is exacerbated by elevated temperatures.
The Single Most Critical Factor:Maintain low temperatures. The nitration must be performed at or below 5°C, typically in an ice-salt bath. The nitrating mixture (mixed acid) should be pre-chilled and added very slowly to the substrate solution to prevent any temperature spikes.[3]
Alternative Strategies: If oxidation remains a problem, consider using milder nitrating agents. Systems like nitric acid supported on silica gel have been shown to improve yields and reduce byproduct formation in the nitration of sensitive phenols.[3][5]
Q4: My final product is contaminated with isomers. My HPLC and NMR data show multiple distinct but similar species. How do I identify and prevent them?
A: This is the most common purity challenge and results from the powerful directing effects of the substituents on the aromatic ring.
Expert Analysis & Logic: The intermediate, N-(4-hydroxy-2-methylphenyl)acetamide, has three activating, ortho-, para-directing groups (-NHCOCH₃, -OH, -CH₃). The incoming electrophile (NO₂⁺) can be directed to multiple positions.
Desired Product: Nitration at C6 gives N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide . This position is ortho to the methyl group and the acetamido group.
Isomeric Impurity A: Nitration at C5 gives N-(4-Hydroxy-2-methyl-5-nitrophenyl)acetamide . This position is ortho to the powerful hydroxyl group.
Isomeric Impurity B: Nitration at C3 gives N-(4-Hydroxy-2-methyl-3-nitrophenyl)acetamide . This position is ortho to both the hydroxyl and acetamido groups.
Dinitrated Impurities: Using excess nitric acid or allowing the temperature to rise can lead to the formation of dinitro products.[3][6]
Caption: Troubleshooting common side products from the nitration step.
Prevention and Mitigation:
Strict Stoichiometry: Use a precise molar equivalent of nitric acid (1.0 to 1.05 eq) to minimize dinitration.
Temperature Control: As mentioned, low temperature is crucial for controlling both oxidation and, to some extent, regioselectivity.[3]
Purification: These isomers often have very similar polarities, making chromatographic separation challenging. Careful, repeated recrystallization is the most effective method for purification at the lab scale.[7][8]
Impurity Profile Summary
The following table provides a consolidated overview of the most common impurities, their origin, and methods for detection.
Impurity Name
Structure
Origin
Recommended Analytical Method
4-Amino-3-methylphenol
C₇H₉NO
Unreacted Starting Material (Step 1)
HPLC, TLC (High Polarity)
N-(4-acetoxy-2-methylphenyl)acetamide
C₁₁H₁₃NO₃
Di-acetylation Side Product (Step 1)
HPLC, ¹H NMR (extra acetyl peak)
N-(4-hydroxy-2-methylphenyl)acetamide
C₉H₁₁NO₂
Unreacted Intermediate (Step 2)
HPLC, TLC
N-(4-Hydroxy-2-methyl-5 -nitrophenyl)acetamide
C₉H₁₀N₂O₄
Isomeric Nitration Product (Step 2)
HPLC, LC-MS, ¹H NMR (Aromatic)
N-(4-Hydroxy-2-methyl-3 -nitrophenyl)acetamide
C₉H₁₀N₂O₄
Isomeric Nitration Product (Step 2)
HPLC, LC-MS, ¹H NMR (Aromatic)
Dinitrated Species
C₉H₉N₃O₆
Over-reaction in Nitration (Step 2)
HPLC, LC-MS (Higher Mass)
Oxidation Products (Tars/Quinones)
Complex Mixture
Degradation in Nitration (Step 2)
Visual (dark color), HPLC (broad peaks)
Key Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Final Purity
This protocol provides a general starting point for analyzing reaction progress and final product purity. It must be validated for your specific system.
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: Ramp from 10% B to 90% B
15-18 min: Hold at 90% B
18-20 min: Return to 10% B and equilibrate.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and 280 nm.
Sample Preparation: Dissolve a small amount of crude material or a reaction aliquot in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Self-Validation: Run standards of your starting material and intermediate to confirm their retention times. The relative retention times of the nitrated isomers can be used to track their presence.
Protocol 2: Purification by Recrystallization
This is the most effective method for removing isomeric and other impurities from the final product.
Solvent Selection: An ethanol/water mixture is often a good starting point for compounds of this type.[8][9] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Procedure:
a. Dissolve the crude, dried product in a minimal amount of hot ethanol in an Erlenmeyer flask.
b. While hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
c. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
d. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
e. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
f. Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
g. Dry the purified crystals under vacuum.
Trustworthiness Check: Analyze the purified material by HPLC and compare it to the crude material to confirm the removal of impurities. Check the melting point; a sharp melting point is indicative of high purity.
References
Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Journal of the Agricultural Chemical Society of Japan. [Link]
SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica. [Link]
Process for the preparation of 4-nitro-m-cresol.
One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry (RSC Publishing). [Link]
Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
Synthesis of 2-methyl-5-nitrophenol. PrepChem.com. [Link]
acetylation of 4-aminophenol: Mechanism. YouTube. [Link]
Some reported examples of the nitration of m-cresol under various conditions. ResearchGate. [Link]
Synthesis of A. N-[4-(Hydroxymethyl)-2-nitrophenyl]acetamide. PrepChem.com. [Link]
N-(4-Hydroxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information (PMC). [Link]
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
Synthesis of 2-amino-5-nitrophenol. ResearchGate. [Link]
2-AMINO-5-NITROPHENOL. National Center for Biotechnology Information (NCBI). [Link]
When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]
data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCr Journals. [Link]
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
Acetylation of p Aminophenol by Preyssler's anion [NaP 5 W 30 O 110 ] 14. ResearchGate. [Link]
N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information (PMC). [Link]
Optimizing temperature and pH for N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide stability
This guide serves as a technical support resource for researchers working with N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide . The recommendations below are derived from structure-activity relationships (SAR) of sterical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers working with N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide . The recommendations below are derived from structure-activity relationships (SAR) of sterically hindered acetanilides and nitro-phenolic systems.
Technical Overview: The Stability Matrix
Compound Identity: N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
Core Structural Feature: The acetamide group is "sandwiched" between a methyl group (C2) and a nitro group (C6).
Implication: This 2,6-disubstitution creates a "Steric Shield" that significantly inhibits amide hydrolysis compared to parent molecules like Paracetamol. However, the nitro group introduces photosensitivity and alters the acidity of the phenolic hydroxyl.
Parameter
Optimal Range
Critical Risk Zone
Mechanism of Failure
pH
4.5 – 6.5
> 8.0
Phenolate Oxidation: At pH > pKa (est. ~8.2), the phenol deprotonates. The resulting phenolate is highly susceptible to oxidative degradation into quinoid species (browning).
Temperature
2°C – 8°C
> 40°C
Thermal Hydrolysis: While sterically hindered, prolonged heat (especially >60°C) will eventually overcome the activation energy barrier, cleaving the amide to the aniline.
Light
Dark / Amber
UV / Blue Light
Photolysis: Nitro-aromatics are prone to photoreduction or radical formation, leading to complex degradation mixtures.
Solvent
DMSO, MeOH
Water (Neutral)
Solubility: The nitro group reduces aqueous solubility. High pH increases solubility but sacrifices stability.
Part 1: Troubleshooting & FAQs
Q1: "My solution turned from pale yellow to dark brown/orange overnight. What happened?"
Diagnosis:Oxidative Degradation (Quinone Formation).Root Cause: You likely dissolved the compound in a buffer with pH > 7.5 or exposed it to light.
The Chemistry: The nitro group at the meta position (relative to the phenol) increases the acidity of the hydroxyl group (estimated pKa ~8.0–8.5). In basic conditions, the phenol ionizes to a phenolate. Phenolates are electron-rich and react rapidly with dissolved oxygen to form quinone imines or polymeric species (similar to melanin formation).
The Fix:
Lower pH to < 6.5 to keep the phenol protonated.
Degas buffers with Nitrogen/Argon to remove dissolved oxygen.
Add an antioxidant (e.g., 0.1% Sodium Metabisulfite or Ascorbic Acid) if the experiment permits.
Q2: "I am trying to hydrolyze the amide to get the free amine standard, but it won't cleave even in 1N HCl. Why?"
Diagnosis:Steric Inhibition (The Ortho-Effect).Root Cause: The 2-methyl and 6-nitro groups physically block the carbonyl carbon from nucleophilic attack by water.
The Chemistry: In standard acetanilides (like Paracetamol), the carbonyl is accessible. Here, the "ortho-sandwich" forces the carbonyl oxygen out of plane and blocks the approach of the nucleophile.
The Fix:
Increase Severity: Standard 1N HCl at room temp is insufficient. You must use 6N HCl at reflux (100°C+) for 4–12 hours.
Alternative: Use alkaline hydrolysis (10% NaOH in Ethanol/Water 1:1) at reflux, though this risks oxidizing the phenol.
Q3: "The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4). How do I fix this?"
Diagnosis:Solubility Crash.Root Cause: The molecule is neutral at pH 7.4. The hydrophobic nitro and methyl groups lower water solubility.
The Fix:
Co-solvent: Maintain at least 5-10% DMSO or Ethanol in the final aqueous buffer.
Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) as an excipient to encapsulate the hydrophobic core.
Do NOT simply raise the pH to dissolve it; you will trigger the oxidative degradation described in Q1.
Part 2: Experimental Protocols
Protocol A: pH-Rate Profile Study (Stability Validation)
Use this protocol to determine the exact stability window for your specific formulation.
Buffer Preparation (50 mM):
pH 1.2 (0.1N HCl)
pH 4.5 (Acetate)
pH 7.4 (Phosphate)
pH 9.0 (Borate)
Sample Prep: Prepare a 10 mM stock solution in DMSO.
Initiation: Spike stock into buffers to reach 100 µM final concentration.
Incubation: Hold at 40°C (accelerated condition).
Sampling: Aliquot at T=0, 4h, 24h, 48h. Quench high pH samples immediately with dilute acid to stop oxidation.
Later retention time/Broad peaks: Oxidative dimers/polymers.
Protocol B: Controlled Hydrolysis (Synthesis of Standard)
To generate the free amine (4-amino-5-methyl-3-nitrophenol) for use as an impurity standard.
Suspend 100 mg of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide in 5 mL of 6N HCl .
Add 1 mL of Ethanol to aid wetting.
Reflux at 100°C for 6 hours.
Cool to room temperature.
Neutralize carefully with NaOH to pH ~5.0. The product should precipitate (or extract with Ethyl Acetate).
Part 3: Visualizing the Stability Logic
The following diagram illustrates the degradation pathways and the "Steric Shield" concept.
Caption: Figure 1. Degradation pathways. Note the solid yellow line indicating the primary risk (pH-induced oxidation) versus the dotted green line indicating the sterically inhibited hydrolysis pathway.
References
Steric Effects in Amide Hydrolysis
Mechanism:[3][4][5] The "Ortho Effect" in 2,6-disubstituted acetanilides reduces hydrolysis rates by orders of magnitude compared to unhindered analogs.
Source: Clayden, J., & Moran, W. J. (2009).[1] Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide.[1] Journal of Physical Organic Chemistry.
Oxidation of Paracetamol Derivatives
Mechanism:[3][4][5] Peroxynitrite-mediated oxidation leads to nitrated paracetamol analogs, which are precursors to quinone imines.
Source: Uppu, R. M., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.[6] PMC / NIH.
Chemical Properties of Nitro-Paracetamol
Data: Computed properties and structural identifiers for N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide.
Source: PubChem Compound Summary for CID 170214 (Related Analog).
Technical Support Center: Purification of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
The following technical guide is designed for researchers and process chemists dealing with the purification of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide (CAS: 808743-24-0). This guide prioritizes the removal of pers...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process chemists dealing with the purification of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide (CAS: 808743-24-0).
This guide prioritizes the removal of persistent colored byproducts (often oxidative tars, quinones, or azo-dimers) that contaminate the yellow nitro-compound during synthesis.
Diagnostic & Triage
Q1: My product is dark orange/brown/red. Is this normal?
No. Pure N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide should be a bright yellow to pale yellow crystalline solid .
Yellow: Intrinsic color of the nitro group conjugated with the aromatic ring.
Red/Brown/Black: Indicates oxidative impurities (quinones), azo-coupling byproducts, or polymeric tars formed during nitration.
Greenish tint: Often indicates trace metal contamination (if metal catalysts were used) or specific nitro-isomer mixtures.
Q2: I have recrystallized twice, but the red color persists. Why?
Nitro-phenolic byproducts are often "sticky." They can co-crystallize with your product or become trapped inside the crystal lattice. Simple recrystallization is often insufficient because the partition coefficient of the impurity in the solvent is too similar to that of the product. You likely need adsorptive filtration (Activated Carbon) or a Chemical "Swing" Extraction .
Quantitative Data & Solubility Profile
Before proceeding, verify your solvent choice against the solubility profile of the target compound.
Solvent System
Solubility (Hot)
Solubility (Cold)
Application
Ethanol (95%)
High
Moderate
Primary Recrystallization
Ethanol/Water (1:1)
High
Low
Anti-solvent Crystallization
Ethyl Acetate
High
Moderate
Flash Chromatography (Mobile Phase)
Dichloromethane
Moderate
Low
Extraction (Organic Phase)
10% NaOH (aq)
Soluble (as Phenolate)
N/A
Chemical Purification (Acid/Base)
10% HCl (aq)
Insoluble
Insoluble
Precipitation
Troubleshooting Protocols
Protocol A: The "Carbon Polish" (Standard Recrystallization)
Use this for mild discoloration (orange/light brown).
Mechanism: Activated carbon has a high affinity for large, planar aromatic impurities (like tars and quinones) due to pi-pi stacking interactions in its pores.
Dissolution: Suspend the crude solid in 95% Ethanol (approx. 10-15 mL per gram).
Heating: Heat to reflux until the solid dissolves completely. If insoluble particles remain, they are likely inorganic salts; filter them out before adding carbon.
Adsorption:
Remove heat source and let the solution cool slightly (to avoid boil-over).
Add Activated Carbon (1–2% by weight of the crude solid).
CRITICAL: Do not add carbon to boiling solvent; it will foam explosively.
Return to reflux for 15–20 minutes.
Hot Filtration:
Filter the hot mixture through a Celite (diatomaceous earth) pad or a pre-warmed sintered glass funnel.
Why Celite? It prevents fine carbon particles from passing into the filtrate.
Crystallization:
Allow the yellow filtrate to cool slowly to room temperature.
(Optional) Add warm water dropwise until slight turbidity appears, then cool.
Chill in an ice bath (0–4°C) for 1 hour.
Collection: Filter the bright yellow needles and wash with ice-cold 50% Ethanol/Water.
Protocol B: The "Phenol Swing" (Acid-Base Extraction)
Use this for stubborn dark tars or if Protocol A fails. This method exploits the acidity of the phenolic -OH group.
Mechanism: The target compound is a phenol (
due to the electron-withdrawing nitro group). It will dissolve in base. Non-acidic impurities (tars, non-phenolic byproducts) will not.
Basification:
Suspend the crude solid in 10% NaOH (aq) .
Stir vigorously.[1] The solution should turn deep yellow/orange (phenolate anion).
Check: If a black/brown gummy solid remains undissolved, this is your impurity.
Filtration:
Filter the alkaline solution to remove the undissolved dark solids.
(Optional) Extract the alkaline aqueous layer with Dichloromethane (DCM) to pull out non-acidic organic impurities. Discard the DCM layer.
Dry and proceed to Protocol A for final polishing if necessary.
Visual Workflows (Graphviz)
Workflow 1: Decision Logic for Impurity Removal
Caption: Decision matrix for selecting the appropriate purification protocol based on impurity behavior.
Workflow 2: The "Phenol Swing" Mechanism
Caption: Step-by-step flow of the Acid-Base extraction method to isolate the phenolic target from non-acidic impurities.
Frequently Asked Questions (FAQs)
Q: Can I use Column Chromatography?A: Yes, but it should be a last resort due to solvent consumption.
Stationary Phase: Silica Gel (60 Å).
Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 90:10, move to 60:40).
Note: The nitro group makes the compound visible under UV (254 nm). Tars usually stay at the baseline.
Q: The melting point is still broad (e.g., 205–210°C). What now?A: A broad melting point indicates isomeric contamination (e.g., 2-nitro vs 6-nitro isomers).
Isomers often have different solubilities. Try a slow crystallization from a dilute Ethanol/Water mixture. Allow the solution to sit undisturbed at room temperature for 24 hours. The more thermodynamically stable crystal (usually the pure isomer) will form larger needles, while impurities may remain in the mother liquor.
Q: How do I prevent this color in the next batch?A: The red color is caused by oxidation during nitration.
Temperature Control: Keep the nitration temperature strictly below 15°C (or as specified in your protocol).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
Organic Syntheses. Nitration of Phenols and Purification Strategies. Org.[5][8][9][10] Syn. Coll. Vol. 3, p. 87. Link
National Institutes of Health (NIH). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (Discusses structural isomers and purification of nitro-acetanilides). Link
Biotage. How to remove color from reaction products using Flash Chromatography. (Application note on removing oxidative impurities). Link
Comparative MS/MS Profiling: N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide vs. Structural Analogs
Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide (referred to herein as 6-Nitro-2-Methyl-APAP ). As a n...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide (referred to herein as 6-Nitro-2-Methyl-APAP ). As a nitrated derivative of 2-methyl-paracetamol, this molecule represents a critical analyte in oxidative stress metabolomics and impurity profiling of analgesic synthesis.
The presence of the nitro group at the ortho position (C6) relative to the acetamide moiety introduces significant steric strain and unique "ortho-effect" fragmentation pathways that distinguish it from its non-nitrated precursors and regioisomers. This guide compares its MS/MS behavior against Paracetamol (APAP) and 2-Methyl-Paracetamol , providing diagnostic ion transitions for precise identification.
To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures optimal ionization of the nitro-aromatic moiety, which can be prone to in-source fragmentation.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 8 minutes. The nitro group increases lipophilicity compared to APAP, resulting in a later retention time.
Cone Voltage: 30 V (Keep low to prevent in-source loss of NO₂).
Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile amide cleavages and stable ring fragments.
Fragmentation Mechanism & Pathway Analysis[1]
The fragmentation of 6-Nitro-2-Methyl-APAP is governed by two competing forces: the lability of the acetamide bond and the "Ortho Effect" driven by the interaction between the nitro oxygen and the amide proton.
Primary Pathway: Deacetylation (The Ketene Loss)
Similar to Paracetamol, the most abundant fragment arises from the neutral loss of ketene (CH₂=C=O, 42.01 Da).
Transition:
Mechanism: A 1,3-hydrogen shift from the nitrogen to the aromatic ring (or retention on Nitrogen) leads to the expulsion of ketene.
Product: 4-amino-3-methyl-5-nitrophenol cation.
Secondary Pathway: The Ortho-Nitro Effect
Unique to the 6-nitro isomer, the nitro group is ortho to the acetamide nitrogen.
Diagnostic Loss: Loss of OH radical (17 Da) or H₂O (18 Da).
Transition:
(Loss of OH).
Mechanism: The nitro oxygen abstracts a hydrogen from the amide nitrogen, followed by the elimination of an OH radical. This is a classic "ortho effect" observed in nitroacetanilides [1].
Tertiary Pathway: Nitro Group Cleavage
High-energy collisions lead to the loss of the nitro group (
Figure 1: Proposed fragmentation pathway for N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide in ESI(+) mode. The red path highlights the diagnostic ortho-effect.
Comparative Performance Guide
This section contrasts the target analyte with its most likely interferences or precursors.
Table 1: Diagnostic Ion Comparison
Feature
6-Nitro-2-Methyl-APAP (Target)
2-Methyl-APAP (Precursor)
Paracetamol (Reference)
Precursor (m/z)
211
166
152
Base Peak (m/z)
169 (Loss of 42)
124 (Loss of 42)
110 (Loss of 42)
Diagnostic Ion 1
194 (Loss of OH) - Specific to Ortho-Nitro
Absent
Absent
Diagnostic Ion 2
123 (Loss of 42 + 46)
109 (Loss of 42 + 15)
65 (Ring cleavage)
Retention Time
Late (High lipophilicity due to -NO₂)
Medium
Early (Polar)
Technical Insight: Why the Ortho-Effect Matters
In complex biological matrices (e.g., plasma or urine), metabolic hydroxylation can create isomers. A nitro group at the meta position (position 3 or 5) would not exhibit the strong
transition (m/z 194). Therefore, the presence of the m/z 194 peak is a structural confirmation of the 6-nitro (ortho) regiochemistry [2].
Experimental Workflow Diagram
To ensure reproducibility, follow this decision matrix for method development.
Figure 2: Analytical workflow for distinguishing regioisomers of nitro-paracetamol derivatives.
References
NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Ortho-Nitroacetanilides. National Institute of Standards and Technology. [Link]
ResearchGate. (2020). Synthesis and characterization of N-(4-nitrophenyl) acetamide and its derivatives. [Link]
PubChem. (2023). Compound Summary: N-(4-Hydroxy-2-methylphenyl)acetamide.[1] National Library of Medicine. [Link]
A Comparative Guide to the Synthetic Efficiency of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and selective production of target molecules is paramount. This guide provides an in-depth comparison of synthetic routes for the...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and selective production of target molecules is paramount. This guide provides an in-depth comparison of synthetic routes for the preparation of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide, a substituted aromatic amide with potential applications as a key intermediate in medicinal chemistry. We will dissect plausible synthetic strategies, offering a critical evaluation of their efficiency, feasibility, and scalability, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
Substituted nitrophenols and their derivatives are foundational building blocks in the synthesis of a wide array of organic compounds, from pharmaceuticals to dyes and materials. The title compound, N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide, possesses a unique substitution pattern on the phenyl ring—a hydroxyl, a methyl, an acetamido, and a nitro group—which offers multiple points for further chemical modification. The efficiency of its synthesis directly impacts the economic and environmental viability of producing more complex molecules derived from it. This guide will focus on the most logical and efficient synthetic pathways, providing researchers with the necessary information to make informed decisions in their synthetic endeavors.
Proposed Synthetic Routes: A Strategic Comparison
Two primary retrosynthetic disconnections are considered for the synthesis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide.
Route 1: Late-Stage Acetylation. This approach involves the direct acetylation of a pre-functionalized aminophenol, specifically 2-amino-4-methyl-6-nitrophenol. This is anticipated to be the most direct and efficient route.
Route 2: Multi-Step Synthesis from a Simpler Precursor. This pathway would begin with a less functionalized starting material, such as 2-methyl-6-nitrophenol, and involve a series of reactions to introduce the required amino and acetyl groups.
A third potential route, involving the nitration of N-(4-hydroxy-2-methylphenyl)acetamide, is considered less viable due to regioselectivity issues. The electron-donating hydroxyl and methyl groups, along with the ortho,para-directing acetamido group, would likely lead to a mixture of nitrated products, with the desired 6-nitro isomer being a minor component. Research on analogous compounds, such as N-(4-methoxy-2-methylphenyl)acetamide, has shown that nitration preferentially occurs at the 5-position, ortho to the strongly activating methoxy group[1]. This makes direct nitration a synthetically inefficient strategy.
Route 1: Direct Acetylation of 2-amino-4-methyl-6-nitrophenol
This route is the most promising due to its convergence and high atom economy. The key starting material, 2-amino-4-methyl-6-nitrophenol, is commercially available, making this a practical approach for laboratory-scale synthesis and potentially for larger-scale production.
A Comparative Guide to Reference Standards for the Purity Analysis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The purity of a chemical entity, whether an active pharmaceutical ingredient (API), intermediate, or meta...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The purity of a chemical entity, whether an active pharmaceutical ingredient (API), intermediate, or metabolite, underpins the reliability of research and the safety of therapeutic products. This guide provides an in-depth technical comparison of reference standards for the purity testing of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide, a substituted nitroaromatic compound. While specific pharmacopeial monographs for this exact molecule are not established, this guide extrapolates from established analytical principles and data on structurally related compounds to present a scientifically grounded framework for its quality control.
We will delve into the hierarchy of reference standards, present robust analytical methodologies for purity determination, and provide a comparative analysis through a practical case study. The focus is not merely on procedural steps but on the scientific rationale behind the selection of methods and standards, ensuring a self-validating and trustworthy analytical system.
The Foundational Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and strength of a sample. The choice and qualification of a reference standard are the most critical steps in developing a reliable analytical method.
There are two primary tiers of reference standards:
Primary Reference Standards: These are of the highest purity and are established by official bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP).[1][2][3][4] They are thoroughly characterized without reference to any other standard.
Secondary (or In-house) Reference Standards: These are standards qualified against a primary reference standard. They are used for routine laboratory analyses to conserve the more expensive primary standards. The characterization of a secondary standard must be rigorous enough to demonstrate its suitability for its intended purpose.
The qualification of an in-house standard is a multi-step process designed to confirm its identity and purity unequivocally.
Caption: Workflow for qualifying an in-house reference standard.
Core Analytical Methodologies for Purity Profiling
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. For a compound like N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide, which contains polar functional groups and an aromatic ring system, High-Performance Liquid Chromatography (HPLC) is the method of choice.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for non-volatile or thermally sensitive compounds.[5] A reversed-phase method is particularly suitable for separating the main compound from its potential process-related impurities, which are likely to have different polarities.
Causality Behind Method Choices:
Column: A C18 (octadecylsilyl) column is a robust starting point. Its nonpolar stationary phase effectively retains the analyte and related substances through hydrophobic interactions, allowing for separation based on polarity differences.
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical. The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and reproducible retention times. Acetonitrile is often preferred for its lower viscosity and UV transparency.[6]
Detection: The presence of a nitro-substituted phenyl ring provides a strong chromophore, making UV-Vis detection highly sensitive and specific. A detection wavelength is typically chosen at the absorbance maximum (λmax) of the analyte.
Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is often necessary. This ensures that highly retained, nonpolar impurities are eluted from the column in a reasonable time while still providing good separation for early-eluting polar impurities.[7]
Orthogonal Analytical Techniques
To ensure the trustworthiness of a purity assessment, at least one orthogonal method (a method based on a different separation principle) should be employed.
Gas Chromatography (GC): While powerful, GC is generally reserved for volatile and thermally stable compounds.[8] Direct analysis of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide by GC may be challenging due to its polarity and potential for thermal degradation in the heated injection port.[9] Derivatization could make the analysis feasible but adds complexity and potential for side reactions.[10]
Residual Solvents: GC with headspace analysis is the standard method for quantifying residual solvents from the synthesis process, as outlined in USP <467>.[11]
Water Content: Karl Fischer titration is the definitive method for determining the water content, which is crucial for calculating purity on an anhydrous basis.
Comparative Analysis: A Case Study
To illustrate the practical application of these principles, we present a comparative study to qualify a newly synthesized In-House Standard (IHS) of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide against a hypothetical commercial Certified Reference Standard (CRS).
Experimental Design
Identity Confirmation: The identity of the IHS is confirmed by comparing its ¹H NMR, Mass Spectrometry (MS), and FTIR spectra with those of the CRS.
Purity Assessment by HPLC: The purity of both the IHS and CRS is determined using a validated, stability-indicating HPLC method. The impurity profiles are compared.
Water Content: Water content is determined for both standards by Karl Fischer titration.
Residual Solvents: The IHS is tested for residual solvents using GC-Headspace.
Assay Calculation: The final assay of the IHS is calculated using the mass balance approach, factoring in chromatographic purity, water content, residual solvents, and non-volatile residues.
Caption: HPLC gradient elution program for purity analysis.
2. Preparation of Solutions:
Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
Standard Solution (CRS): Accurately weigh about 10 mg of the CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
Sample Solution (IHS): Prepare in the same manner as the Standard Solution using the IHS.
Spiked Sample Solution: Prepare a sample solution and spike it with known levels of anticipated impurities to verify that the method can separate them from the main peak. This is a key step in ensuring the method is "stability-indicating."
3. Analysis Procedure:
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
Inject the diluent (blank) to check for interfering peaks.
Inject the Standard Solution five times to establish system suitability (RSD of peak area ≤ 2.0%).
Inject the Sample Solution in duplicate.
Calculate the purity by area normalization, assuming all impurities have the same response factor as the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Comparison
The following tables summarize the expected comparative data between the CRS and the newly qualified IHS.
Table 1: Identity Confirmation
Test
CRS Result
IHS Result
Conclusion
¹H NMR
Spectrum conforms to structure
Spectrum is consistent with CRS
Pass
Mass Spec (m/z)
[M+H]⁺ matches theoretical
[M+H]⁺ matches CRS and theoretical
Pass
FTIR (cm⁻¹)
Spectrum conforms to structure
Spectrum is consistent with CRS
Pass
Table 2: Purity and Assay Comparison
Parameter
CRS (from CoA)
IHS (Experimental)
Acceptance Criteria
Chromatographic Purity (HPLC)
99.8%
99.7%
≥ 99.5%
Largest Individual Impurity
0.08%
0.11%
≤ 0.15%
Total Impurities
0.15%
0.22%
≤ 0.5%
Water Content (Karl Fischer)
0.1%
0.2%
≤ 0.5%
Residual Solvents (GC)
N/A
< 0.1%
Meets USP <467>
Assay (Mass Balance)
99.7%
99.5%
Difference from CRS ≤ 0.5%
Conclusion
The establishment of a reliable reference standard for N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide is a meticulous process grounded in sound analytical science. While primary standards from pharmacopeias provide the ultimate benchmark, a well-characterized in-house standard is indispensable for routine analysis.
This guide has demonstrated that a combination of HPLC for chromatographic purity, supported by orthogonal methods for identity, water content, and residual solvents, provides a robust framework for qualification. The key to trustworthiness lies not just in the execution of these methods but in understanding the scientific principles that justify their selection. By comparing the analytical data of an in-house standard against a certified reference standard, laboratories can establish a high degree of confidence in their analytical results, ensuring data integrity for research, development, and quality control.
References
PrepChem (n.d.). Synthesis of A. N-[4-(Hydroxymethyl)-2-nitrophenyl]acetamide. Available at: [Link]
Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
PubChem (n.d.). N-(4-Hydroxy-2-methylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
SIELC Technologies (n.d.). Separation of N-(4-Hydroxy-3-nitrophenyl)acetamide on Newcrom R1 HPLC column. Available at: [Link]
Pharmaceuticals and Medical Devices Agency (PMDA) (2016). The Japanese Pharmacopoeia XVII. Available at: [Link]
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Journal of Chemical, Biological and Physical Sciences (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]
Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
PubChem (n.d.). N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to the UV-Vis Spectroscopic Characterization of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the UV-Visible (UV-Vis) spectroscopic characterization of N-(4-Hydroxy-2-...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the UV-Visible (UV-Vis) spectroscopic characterization of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide against alternative analytical techniques. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with practical, field-tested insights to ensure scientific integrity and immediate applicability in research and development settings.
Introduction
N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide is a nitroaromatic compound of interest in pharmaceutical and chemical research. Its structural features, including the hydroxyl, methyl, nitro, and acetamido groups on a phenyl ring, give rise to a distinct electronic structure that can be effectively probed using UV-Vis spectroscopy. This technique measures the absorption of ultraviolet and visible light by a molecule, providing valuable information about its electronic transitions. The position and intensity of absorption bands are sensitive to the molecular environment, making UV-Vis spectroscopy a powerful tool for both qualitative and quantitative analysis.
This guide will detail the experimental workflow for characterizing this compound using UV-Vis spectroscopy, analyze its spectral features, and compare this method with other analytical techniques to provide a comprehensive understanding of its utility and limitations.
Part 1: UV-Vis Spectroscopic Characterization Protocol
The accurate characterization of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide by UV-Vis spectroscopy hinges on a meticulously executed experimental protocol. The causality behind each step is crucial for obtaining reproducible and reliable data.
Experimental Workflow Diagram
Validation
Comparative Guide: Elemental Analysis vs. Theoretical Calculation for N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
Executive Summary This guide provides a technical comparison between the theoretical stoichiometric values and experimental Elemental Analysis (CHN) data for N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide . Designed for m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between the theoretical stoichiometric values and experimental Elemental Analysis (CHN) data for N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide . Designed for medicinal chemists and analytical scientists, this document establishes the "Gold Standard" for purity validation, detailing the mathematical derivation of theoretical values and the experimental protocols required to achieve publication-quality results (
tolerance).
Theoretical Framework: The Stoichiometric Baseline
Before experimental validation, we must establish the theoretical "perfect" composition. This serves as the control against which the synthesized product is measured.
A Researcher's Guide to the Safe Disposal of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide
As scientists, our responsibility extends beyond the discovery and application of novel compounds to their safe and environmentally conscious management throughout their lifecycle. This guide provides a detailed protocol...
Author: BenchChem Technical Support Team. Date: February 2026
As scientists, our responsibility extends beyond the discovery and application of novel compounds to their safe and environmentally conscious management throughout their lifecycle. This guide provides a detailed protocol for the proper disposal of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide, a specialized nitroaromatic compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Core Principles of Safe Disposal
The disposal of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide must be approached with a clear understanding of its potential hazards. The primary objectives are to protect laboratory personnel, prevent accidental release into the environment, and comply with all applicable regulations.
Section 1: Hazard Identification and Risk Assessment
Due to the presence of the nitro group on an aromatic ring, N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide should be treated as a potentially hazardous substance. Nitroaromatic compounds can be toxic, mutagenic, and environmentally persistent.[1] The acetamide functional group, while generally less reactive, can also present hazards.
Key Potential Hazards:
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]
Irritation: May cause skin, eye, and respiratory tract irritation.[3][4]
Environmental Hazard: Nitroaromatic compounds can contaminate soil and groundwater.[1]
A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide in any form (solid or in solution).
Mandatory PPE:
Eye Protection: Safety goggles with side-shields or a face shield.[5]
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the compound.[6][7]
Body Protection: A lab coat or impervious clothing to prevent skin contact.[5]
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]
Engineering Controls:
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[5][8]
Section 3: Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup Protocol:
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
Don PPE: Wear the appropriate PPE as outlined in Section 2.
Contain the Spill:
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation.[8] Place the collected material into a suitable, labeled container for disposal.[8][9]
For solutions: Absorb the spill with an inert, non-combustible absorbent material such as diatomite or universal binders.[5]
Decontaminate:
Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.[5]
All cleaning materials and contaminated PPE must be collected and placed in a designated hazardous waste container.
Dispose of Waste: All spill cleanup materials must be disposed of as hazardous waste according to the procedures in Section 4.
Section 4: Proper Disposal Protocol
The disposal of N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide and its contaminated materials must be handled through a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Disposal workflow for N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide.
Step-by-Step Disposal Procedure:
Waste Segregation:
Solid Waste: Collect any unused or waste N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide, contaminated gloves, weigh boats, and other solid materials in a designated, clearly labeled hazardous waste container.
Liquid Waste: Solutions containing N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "N-(4-Hydroxy-2-methyl-6-nitrophenyl)acetamide," and any applicable hazard pictograms.
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[10] Keep containers tightly closed.[8]
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][6] Follow all local, state, and federal regulations for hazardous waste disposal.[5]
References
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